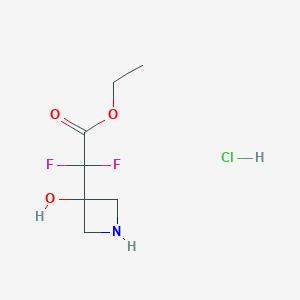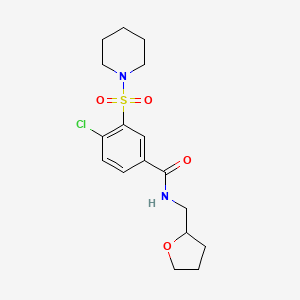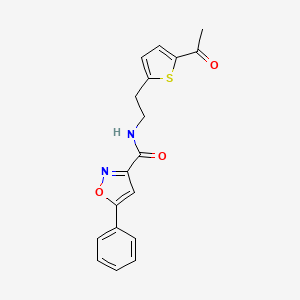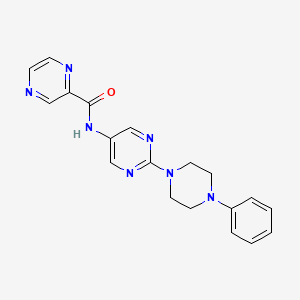
2-(2,5-dichlorothiophene-3-carboxamido)-N,4,5-trimethylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2,5-dichlorothiophene-3-carboxylic acid with an appropriate amine to form the carboxamide group . The trimethylthiophene could be introduced through a coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two five-membered thiophene rings, each bearing different substituents. The dichlorothiophene ring would have two chlorine atoms attached, while the trimethylthiophene ring would have three methyl groups attached .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the conditions and reagents present. For example, the chlorine atoms could potentially be replaced in a substitution reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxamide groups and the electronegative chlorine atoms could influence its solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The synthesis of thiophene derivatives and their reactivity is a significant area of research, given their potential in creating biologically active compounds and materials science applications. For instance, studies on the synthesis of thiophene derivatives through reactions with methyl 3-hydroxythiophene-2-carboxylate highlight new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the versatility of thiophene compounds in synthetic chemistry (Corral & Lissavetzky, 1984).
Biological Activity
Thiophene derivatives are explored for their biological activities, including cytostatic, antitubercular, and anti-inflammatory properties. Research into azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown promise in developing compounds with specified pharmacological properties, indicating the potential for thiophene derivatives in medical and pharmaceutical sciences (Chiriapkin et al., 2021).
Antimicrobial and Antipathogenic Applications
The synthesis and evaluation of thiourea derivatives of thiophene compounds, such as 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, have been explored for their antimicrobial and antipathogenic activities. These studies demonstrate the compounds' potential in developing novel antimicrobial agents with antibiofilm properties, critical in addressing resistant bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).
Molecular Design and Synthesis Optimization
The design and synthesis of thiophene derivatives for specific biological activities involve optimizing synthesis conditions and analytical methods, such as high-performance liquid chromatography (HPLC), to identify leading compounds for further pharmaceutical development. This approach underscores the importance of thiophene derivatives in drug discovery and development processes (Chiriapkin et al., 2021).
Eigenschaften
IUPAC Name |
2-[(2,5-dichlorothiophene-3-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S2/c1-5-6(2)20-13(9(5)12(19)16-3)17-11(18)7-4-8(14)21-10(7)15/h4H,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGJPQXISVXZRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=C(SC(=C2)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorothiophene-3-carboxamido)-N,4,5-trimethylthiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B2389191.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B2389195.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide](/img/structure/B2389200.png)

![1-[1-(2-Chloropropanoyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B2389202.png)
![1-(3-Bromophenyl)bicyclo[1.1.1]pentane](/img/structure/B2389203.png)

![5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide](/img/structure/B2389205.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2389207.png)